2,4,6-Triguanidino-1,3,5-triazine

説明

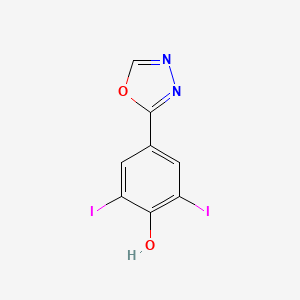

2,4,6-Triguanidino-1,3,5-triazine is a chemical compound that has been synthesized in the past . It is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides .

Synthesis Analysis

2,4,6-Triguanidino-1,3,5-triazine and 2,4,6-tris (3-methylguanidino)-1,3,5-triazine were synthesized in 42 and 52% yields, respectively, by the cyclotrimerization of cyanoguanidine and 1-methyl-3-cyanoguanidine using DMF as a solvent in the presence of hydrogen chloride .Molecular Structure Analysis

The structure of 2,4,6-Triguanidino-1,3,5-triazine was identified as orthorhombic belonging to space group P 2 1 2 1 2 1 . The pressure–temperature conditions of the I–II phase boundary, as well as the melting line have been established .Chemical Reactions Analysis

The chemical transformation of the phase II crystal was studied between 4 and 10 GPa at temperatures ranging from 550 to 300 K. X-ray and spectroscopic examination of the reaction products revealed a crystalline phase that could be assigned to a layered carbon nitride containing linked s -triazine rings along with amorphous material .Physical And Chemical Properties Analysis

The structural properties and stability P – T range of the monomer (phase I) were characterized using synchrotron X-ray diffraction combined with FTIR spectroscopy under combined high pressure and high temperature conditions in a resistively heated diamond anvil cell .科学的研究の応用

Synthesis of Derivatives

The compound “2,4,6-Triguanidino-1,3,5-triazine” can be synthesized in 42% yields by the cyclotrimerization of cyanoguanidine using DMF as a solvent in the presence of hydrogen chloride . This synthesis process is crucial for the production of various derivatives of the compound, which can be used in different applications .

Production of Extended Layered and Nanoporous Carbon Nitrides

“2,4,6-Tricyano-1,3,5-triazine” is an attractive precursor for the synthesis of extended layered and nanoporous carbon nitrides . These materials have unique properties and are used in various applications, including energy storage and catalysis .

Pharmaceuticals

Derivatives of 1,3,5-triazine, which include “2,4,6-Triguanidino-1,3,5-triazine”, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Liquid Crystals

1,3,5-triazine derivatives are also used in the production of liquid crystals . Liquid crystals have unique properties that make them useful in a variety of applications, including displays and sensors .

Transition-Metal Catalysts

1,3,5-triazine derivatives can serve as transition-metal catalysts . These catalysts are used in various chemical reactions, including those in the pharmaceutical and petrochemical industries .

Building Blocks for Supramolecular Chemistry

1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry . They can be used to construct complex structures with unique properties, which can be used in various applications, including materials science and nanotechnology .

Reactive Dyes

1,3,5-triazine derivatives are used in the production of reactive dyes . These dyes are used in various applications, including textiles and printing .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used in various applications, including displays for televisions and smartphones .

作用機序

Mode of Action

It is synthesized by the cyclotrimerization of cyanoguanidine . .

Biochemical Pathways

The biochemical pathways affected by 2,4,6-Triguanidino-1,3,5-triazine are currently unknown. It is synthesized via one-step condensation reactions

Action Environment

It is synthesized using high pressure , suggesting that pressure may play a role in its formation.

特性

IUPAC Name |

2-[4,6-bis(diaminomethylideneamino)-1,3,5-triazin-2-yl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N12/c7-1(8)13-4-16-5(14-2(9)10)18-6(17-4)15-3(11)12/h(H12,7,8,9,10,11,12,13,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFLCYSTLXORFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N=C(N)N)N=C(N)N)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triguanidino-1,3,5-triazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3327120.png)

![2-(Bromomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B3327137.png)

![3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3327150.png)

![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)